Z-D-Gln-OH

概要

説明

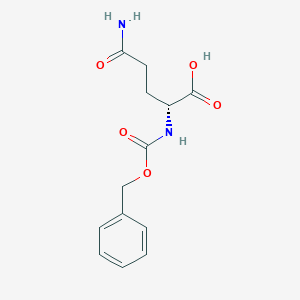

Z-D-Gln-OH: , also known as N2-carbobenzoxy-D-glutamine, is a derivative of D-glutamine. It is commonly used in peptide synthesis due to its protective carbobenzoxy (Cbz) group. The compound has the molecular formula C13H16N2O5 and a molecular weight of 280.28 g/mol .

作用機序

Target of Action

Z-D-Gln-OH, also known as Z-D-glutamine or N-Cbz-D-Glutamine, is a derivative of the amino acid glutamine It is known that glutamine and its derivatives play a crucial role in various biochemical processes, suggesting that this compound may interact with a range of enzymes and proteins within the cell .

Mode of Action

It is known that glutamine derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage

Biochemical Pathways

Glutamine and its derivatives, including this compound, are involved in several metabolic pathways. These include the synthesis of nucleic acids and proteins, redox homeostasis, generation of metabolites that drive the tricarboxylic acid (TCA) cycle, elimination of reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Pharmacokinetics

It is known that the compound is a white powder with a molecular weight of 28028 . It is slightly soluble in DMSO and methanol

Result of Action

Given its potential role in various biochemical processes, it is plausible that this compound could influence a range of cellular functions, from energy production and redox balance to protein synthesis and cell signaling .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These storage conditions suggest that light, moisture, and temperature could potentially affect the stability and efficacy of this compound.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Gln-OH typically involves the protection of the amino group of D-glutamine with a carbobenzoxy (Cbz) group. The process can be summarized as follows :

Starting Material: D-glutamine.

Reagents: Carbobenzoxy chloride, triethylamine, and an organic solvent such as dimethylformamide (DMF).

Reaction Conditions: The reaction is carried out at a temperature range of -20 to 20°C for 6 to 24 hours.

Product Isolation: The product is purified through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity .

化学反応の分析

Types of Reactions: Z-D-Gln-OH undergoes various chemical reactions, including:

Hydrolysis: The carbobenzoxy group can be removed under acidic or basic conditions to yield D-glutamine.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., triethylamine).

Major Products:

Hydrolysis: D-glutamine.

Substitution: Various substituted derivatives of D-glutamine.

科学的研究の応用

Z-D-Gln-OH has a wide range of applications in scientific research, including :

Chemistry: Used as a building block in peptide synthesis.

Biology: Studied for its role in protein synthesis and enzyme activity.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

類似化合物との比較

Z-D-Glu-OH: N2-carbobenzoxy-D-glutamic acid.

Z-D-Arg-OH: N2-carbobenzoxy-D-arginine.

Z-D-Tyr-OH: N2-carbobenzoxy-D-tyrosine

Uniqueness: Z-D-Gln-OH is unique due to its specific protective group and its role in peptide synthesis. Its ability to selectively protect the amino group while allowing reactions at other sites makes it a valuable compound in synthetic chemistry .

生物活性

Z-D-Gln-OH, also known as N-alpha-Benzyloxycarbonyl-D-glutamine, is a derivative of the amino acid D-glutamine. This compound has garnered attention in biochemical research due to its unique properties and potential applications in various biological processes. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 280.28 g/mol

- Structure : The compound features a benzyloxycarbonyl (Z) group that protects the amine functionality and a trityl (Trt) group that shields the side chain carboxyl group, facilitating selective manipulation during peptide synthesis.

Biological Activity

This compound exhibits several biological activities that differentiate it from its L-amino acid counterparts:

- Influence on Physiological Processes : Research indicates that D-peptides synthesized from this compound can influence various physiological processes, including protein synthesis and enzyme activity. They have been shown to affect the secretion of anabolic hormones and enhance mental performance under stress.

-

Role in Metabolic Pathways : this compound is involved in critical metabolic pathways such as:

- Synthesis of nucleic acids and proteins.

- Redox homeostasis.

- Generation of metabolites driving the tricarboxylic acid (TCA) cycle.

- Elimination of reactive oxygen species (ROS).

- Synthesis of nonessential amino acids, pyrimidines, and purines.

The mechanisms through which this compound exerts its effects include:

- Anabolic Hormone Secretion : Derivatives of glutamine, including this compound, are known to stimulate the secretion of anabolic hormones, which play a vital role in muscle growth and recovery .

- Energy Supply During Exercise : The compound serves as a fuel source during physical activity, potentially enhancing endurance and performance.

- Prevention of Muscle Damage : It has been observed to mitigate exercise-induced muscle damage, suggesting its utility in sports medicine.

Case Studies

Several studies have investigated the biological effects of this compound:

- Clinical Trials on Muscle Recovery : A study involving athletes demonstrated that supplementation with this compound resulted in improved recovery metrics post-exercise. Participants exhibited lower levels of muscle soreness and quicker return to baseline performance levels compared to a control group .

- Cognitive Performance Under Stress : In a controlled environment simulating stress conditions, subjects administered this compound showed enhanced cognitive function and reduced fatigue compared to those receiving a placebo. This suggests potential applications in cognitive enhancement during stressful tasks .

- Metabolic Studies : Research conducted on animal models indicated that this compound supplementation led to significant improvements in metabolic rates and energy expenditure, supporting its role in metabolic health .

Summary Table of Biological Activities

特性

IUPAC Name |

(2R)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMLDJNLXLMGLX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365257 | |

| Record name | N-Cbz-D-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-52-1 | |

| Record name | N-Cbz-D-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。